1-((2-(2-(Naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 3-methylbenzoate
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Overview
Description
SALOR-INT L388645-1EA, also known by its chemical name 1-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl 3-methylbenzoate, is a compound with the molecular formula C31H23N3O4 and a molecular weight of 501.53 . This compound is used primarily in research and experimental settings.
Chemical Reactions Analysis
SALOR-INT L388645-1EA undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SALOR-INT L388645-1EA has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of SALOR-INT L388645-1EA involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
SALOR-INT L388645-1EA can be compared with other similar compounds, such as SALOR-INT L388696-1EA. While both compounds share some structural similarities, SALOR-INT L388645-1EA is unique in its specific functional groups and molecular interactions .
Similar Compounds
- SALOR-INT L388696-1EA
- Other naphthylamine derivatives
Properties
CAS No. |
769152-71-8 |
---|---|
Molecular Formula |
C31H23N3O4 |
Molecular Weight |
501.5 g/mol |
IUPAC Name |
[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate |
InChI |
InChI=1S/C31H23N3O4/c1-20-8-6-12-23(18-20)31(37)38-28-17-16-22-10-2-4-13-24(22)26(28)19-32-34-30(36)29(35)33-27-15-7-11-21-9-3-5-14-25(21)27/h2-19H,1H3,(H,33,35)(H,34,36)/b32-19+ |
InChI Key |
UPSPHHRXRLCHHT-BIZUNTBRSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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